5-Cycloheptylpyrimidin-2-amine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Organic Chemistry and Chemical Biology
The pyrimidine nucleus is a fundamental heterocyclic scaffold that holds a place of prominence in the fields of organic chemistry and chemical biology. nih.gov As a core component of the nucleobases uracil, thymine, and cytosine, pyrimidines are integral to the structure and function of nucleic acids, DNA and RNA, the very blueprints of life. nih.govnih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged" structure in medicinal chemistry, signifying its recurring presence in a multitude of biologically active compounds. bohrium.comexlibrisgroup.com
The versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling chemists to synthesize vast libraries of derivatives with diverse pharmacological properties. bohrium.compeeref.com These derivatives have been extensively investigated and developed as therapeutic agents with applications spanning from anticancer and antimicrobial to antiviral and anti-inflammatory treatments. nih.govnih.gov The ability to functionalize the pyrimidine ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. exlibrisgroup.com This structural adaptability has cemented the pyrimidine scaffold as a cornerstone in the design and synthesis of novel bioactive molecules. nih.gov
Overview of Heterocyclic Amine Systems in Advanced Material Science and Life Sciences
Heterocyclic amines, a broad class of organic compounds characterized by a ring structure containing at least one nitrogen atom, are ubiquitous in nature and synthetic chemistry. wikipedia.orgpressbooks.pub Their diverse functions range from essential vitamins like niacin (vitamin B3) and thiamine (B1217682) (vitamin B1) to complex alkaloids such as nicotine. wikipedia.org In the life sciences, heterocyclic amines are fundamental building blocks of critical biomolecules, including the nucleobases that form the genetic code. wikipedia.org The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic properties to these molecules, enabling them to participate in a wide array of chemical reactions and biological interactions. uomustansiriyah.edu.iq
Beyond their biological roles, heterocyclic amine systems are increasingly finding applications in advanced material science. Their unique electronic properties and ability to engage in hydrogen bonding and metal coordination make them valuable components in the development of functional materials. These include organic light-emitting diodes (OLEDs), sensors, and catalysts. The tunable nature of their structures allows for the design of materials with specific electronic and photophysical characteristics.
Positioning of 5-Cycloheptylpyrimidin-2-amine within Pyrimidine Research Landscapes
Within the extensive family of pyrimidine derivatives, this compound emerges as a compound of interest due to its specific structural features. It combines the biologically significant 2-aminopyrimidine (B69317) core with a bulky, lipophilic cycloheptyl group at the 5-position. The 2-aminopyrimidine moiety is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents. nih.gov The introduction of the cycloheptyl group can significantly influence the molecule's solubility, lipophilicity, and steric profile, potentially leading to enhanced binding affinity and selectivity for specific biological targets. The exploration of such substituted pyrimidines is a key area of research aimed at discovering new and improved therapeutic agents and functional molecules. nih.govwikipedia.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
90253-45-5 |
|---|---|
Molecular Formula |
C11H17N3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-cycloheptylpyrimidin-2-amine |
InChI |
InChI=1S/C11H17N3/c12-11-13-7-10(8-14-11)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H2,12,13,14) |
InChI Key |
IBXZCSHRIQCESP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C2=CN=C(N=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cycloheptylpyrimidin 2 Amine and Analogous Structures
Retrosynthetic Analysis of the 5-Cycloheptylpyrimidin-2-amine Framework
Retrosynthetic analysis, a technique for deconstructing a target molecule to identify potential starting materials, reveals several viable synthetic routes for this compound. slideshare.netamazonaws.comslideshare.net The primary disconnections are centered on the bond linking the pyrimidine (B1678525) ring to the cycloheptyl group and the bonds constituting the pyrimidine ring itself.
A common and logical disconnection is the C5-cycloheptyl bond. This leads to precursors such as a 5-halopyrimidin-2-amine and a cycloheptyl-containing organometallic or boronic acid derivative. This strategy falls under the umbrella of powerful carbon-carbon bond-forming cross-coupling reactions.
Alternatively, the pyrimidine ring itself can be disconnected. A widely employed approach involves the cyclocondensation of a three-carbon unit with guanidine (B92328) or a similar synthon. researchgate.net For a 5-cycloheptyl substituted pyrimidine, the three-carbon component would need to already incorporate the cycloheptyl moiety. This points to precursors like a cycloheptyl-substituted β-dicarbonyl compound or its synthetic equivalent.
Classical and Modern Approaches to Pyrimidin-2-amine Synthesis
The construction of the pyrimidin-2-amine core can be accomplished through a variety of both classical and modern synthetic methodologies. numberanalytics.comwikipedia.org
Cyclocondensation Reactions
The most traditional and enduring method for pyrimidine synthesis is the cyclocondensation reaction. organic-chemistry.orgyoutube.com This typically involves the reaction of a 1,3-dicarbonyl compound, or a functionalized equivalent, with a guanidine derivative. researchgate.net In the context of this compound, this would necessitate a precursor such as 2-(cycloheptylmethyl)malondialdehyde or a related β-ketoester or β-diketone. The general principle of this reaction is a well-established and reliable method in pyrimidine chemistry.
Nucleophilic Aromatic Substitution on Pyrimidine Systems
While less common for the direct introduction of an alkyl group like cycloheptyl, nucleophilic aromatic substitution (SNAr) can be utilized to modify a pre-existing pyrimidine ring. stackexchange.comnih.govresearchgate.net Generally, in 2,4-dihalopyrimidines, nucleophilic attack preferentially occurs at the C4 position. stackexchange.comresearchgate.netwuxiapptec.com However, the regioselectivity can be influenced by substituents on the ring. wuxiapptec.com For instance, an electron-donating group at the C6 position can direct substitution to the C2 position. wuxiapptec.com Direct substitution at the C5 position by a nucleophile is generally difficult due to the electron-rich nature of this position.
Cross-Coupling Strategies for Cycloheptyl Moiety Introduction
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions for the formation of C-C bonds. nih.gov These methods are particularly well-suited for attaching the cycloheptyl group to the pyrimidine core.
A prominent example is the Suzuki-Miyaura coupling , which involves the reaction of a 5-halopyrimidin-2-amine (e.g., 5-bromo- or 5-iodopyrimidin-2-amine) with a cycloheptylboronic acid or a cycloheptyltrifluoroborate salt. mdpi.comnih.govworktribe.comrsc.org This reaction is catalyzed by a palladium complex in the presence of a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. mdpi.comresearchgate.net
Another powerful method is the Negishi coupling , which utilizes an organozinc reagent. A cycloheptylzinc halide can be coupled with a 5-halopyrimidin-2-amine under palladium or nickel catalysis. acs.org The Stille coupling (using organotin reagents) and Kumada coupling (using Grignard reagents) are also potential, albeit less common, alternatives. nih.gov
Optimization of Reaction Conditions and Catalyst Systems for this compound Formation
The success of synthesizing this compound, especially through cross-coupling reactions, is highly contingent on the meticulous optimization of various reaction parameters.
| Parameter | Variations | Impact on Reaction |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | The choice of palladium precursor and its associated ligands significantly influences the catalytic activity and stability. For instance, Pd(PPh₃)₄ is a common catalyst for Suzuki reactions. mdpi.comnih.gov |
| Ligand | Triphenylphosphine, XPhos, SPhos | Bulky, electron-rich phosphine (B1218219) ligands can enhance reaction rates and yields by facilitating key steps in the catalytic cycle. SPhos and XPhos have been shown to be effective in challenging coupling reactions. nih.gov |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The strength and nature of the base are crucial for the transmetalation step in Suzuki-Miyaura couplings. K₃PO₄ is often used in these reactions. mdpi.comnih.gov |
| Solvent | Toluene, Dioxane, DMF, Acetonitrile (B52724)/Water | The solvent system affects the solubility of the reactants and the stability of the catalytic species. A mixture of 1,4-dioxane (B91453) and water is frequently employed. mdpi.comnih.gov |
For a typical Suzuki-Miyaura coupling to form this compound, an optimized set of conditions might involve a catalyst system like Pd(PPh₃)₄ with K₃PO₄ as the base in a 1,4-dioxane/water solvent mixture, with the reaction heated to ensure completion. mdpi.comnih.gov
Regioselectivity and Diastereoselectivity in this compound Synthesis
Regioselectivity
In the synthesis of this compound, regioselectivity is paramount to ensure the correct placement of the cycloheptyl group.
During Cyclocondensation: The regiochemical outcome is dictated by the structure of the three-carbon precursor. To ensure the cycloheptyl group resides at the 5-position, the starting material must have the cycloheptyl moiety at the central carbon of the 1,3-dielectrophilic system. rsc.orgtandfonline.comtandfonline.com
During Cross-Coupling: The regioselectivity is precisely controlled by the position of the leaving group (typically a halogen) on the pyrimidine ring. Starting with a 5-halopyrimidin-2-amine ensures that the cross-coupling reaction occurs exclusively at the C5 position. researchgate.netrsc.org
Diastereoselectivity
Diastereoselectivity is not a consideration in the synthesis of this compound itself, as the final molecule is achiral. However, if either the pyrimidine or the cycloheptyl ring were to be further modified to introduce stereocenters, the diastereoselectivity of such transformations would become a critical aspect to control. The existing pyrimidin-2-amine group could exert a directing effect, influencing the stereochemical outcome of subsequent reactions.
Green Chemistry Principles in this compound Synthesis
The synthesis of pyrimidine derivatives, including this compound, is increasingly benefiting from the application of green chemistry principles. These principles are aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Traditional methods for pyrimidine synthesis often involved harsh reagents and solvents, leading to significant environmental impact. rasayanjournal.co.in In contrast, modern green approaches offer safer and more sustainable alternatives. benthamdirect.comnih.gov
Key green chemistry strategies applicable to the synthesis of this compound include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, which can significantly reduce reaction times, waste generation, and simplify workup procedures. rasayanjournal.co.in For instance, a one-pot synthesis of pyrimidine derivatives can be achieved through the condensation of an aldehyde, a dicarbonyl compound, and a guanidine derivative. researchgate.net Using a bio-organic catalyst like Zn(l-proline)2 in an aqueous medium further enhances the green credentials of such a process. researchgate.net
Use of Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions is a cornerstone of green chemistry. rasayanjournal.co.in Water is particularly attractive as a solvent for its non-toxic, non-flammable, and inexpensive nature. researchgate.net The use of reusable and non-toxic catalysts, such as nano-SiO2 or magnetized deionized water, also contributes to a cleaner synthesis. researchgate.net
Energy-Efficient Methods: Techniques like microwave irradiation and ultrasound-assisted synthesis can significantly shorten reaction times and improve yields compared to conventional heating methods. rasayanjournal.co.inbenthamdirect.comnih.gov These methods often lead to cleaner reactions with fewer by-products. rasayanjournal.co.in For example, solvent-free synthesis using grinding techniques, sometimes referred to as "Grindstone Chemistry," represents a highly efficient and environmentally friendly approach. researchgate.netsemanticscholar.org
Atom Economy: This principle focuses on maximizing the incorporation of all atoms from the starting materials into the final product. numberanalytics.comnumberanalytics.comacs.org Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over substitution and elimination reactions which generate stoichiometric byproducts. primescholars.com Catalytic approaches are instrumental in achieving high atom economy. jocpr.com
A plausible green synthetic route to this compound could involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction would couple a suitable cycloheptyl-boron reagent with a 5-halo-2-aminopyrimidine. Suzuki-Miyaura couplings are known for their mild reaction conditions and tolerance of a wide range of functional groups, and can often be performed in aqueous media, aligning with green chemistry principles. libretexts.orgyoutube.com
Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst System | Ligand | Base | Solvent | Yield (%) | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane/Water | Moderate to Good | nih.gov |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | n-BuOH | Good | organic-chemistry.org |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | Good | nih.gov |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | High | wikipedia.org |
This table presents representative data for Suzuki-Miyaura reactions of various aryl halides, illustrating common catalytic systems that could be adapted for the synthesis of this compound.
Scalable Synthesis Protocols for this compound
The development of a scalable synthesis protocol is crucial for the potential industrial production of this compound. Such protocols must be robust, cost-effective, and safe to operate on a large scale.
One of the most widely used methods for the industrial synthesis of aminopyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine or its salts. nih.gov For 5-substituted pyrimidines, the starting materials would need to be appropriately functionalized. A patent for the preparation of 2-aminopyrimidine (B69317) discloses a method using inexpensive industrial N,N-dimethylformamide as a starting material, which is suitable for large-scale production. google.com
Palladium-catalyzed cross-coupling reactions are also highly scalable. The Buchwald-Hartwig amination, for example, is a powerful tool for forming C-N bonds and has been successfully implemented in the large-scale synthesis of pharmaceutical ingredients. wikipedia.orgresearchgate.net This reaction could be employed to introduce the 2-amino group onto a pre-functionalized 5-cycloheptylpyrimidine ring. The choice of catalyst and ligand is critical for achieving high yields and turnover numbers, which are essential for scalability. wikipedia.org
Direct C-H activation has emerged as a promising strategy for the functionalization of heterocycles, offering a more atom-economical and step-efficient approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.govnih.govresearchgate.net A scalable process could potentially involve the direct coupling of 2-aminopyrimidine with a cycloheptyl source via a palladium-catalyzed C-H activation at the C5 position. nih.gov
Table 2: Key Considerations for Scalable Synthesis of Substituted Pyrimidines
| Parameter | Consideration | Relevance to this compound Synthesis |
| Starting Materials | Availability, cost, and stability of raw materials. | Utilizing commercially available and inexpensive starting materials like guanidine and a suitable cycloheptyl-containing precursor is essential. |
| Catalyst | High activity (low loading), stability, and ease of separation/recycling. | Palladium catalysts with high turnover numbers are preferred. Heterogeneous catalysts could simplify product purification. libretexts.org |
| Reaction Conditions | Mild temperature and pressure, use of non-hazardous solvents. | Operating at or near ambient temperature and pressure reduces energy costs and improves safety. google.com |
| Process Control | Robustness, reproducibility, and ease of monitoring. | Well-defined reaction parameters and analytical methods are necessary for consistent product quality. |
| Work-up & Purification | Simple and efficient product isolation, minimizing waste streams. | Crystallization is often preferred over chromatography for large-scale purification. |
Chemical Transformations and Derivatization of 5 Cycloheptylpyrimidin 2 Amine
Reactivity of the Pyrimidine (B1678525) Ring in 5-Cycloheptylpyrimidin-2-amine
The pyrimidine ring in this compound is an electron-deficient system, a characteristic that significantly influences its reactivity towards both electrophiles and nucleophiles.
The inherent electron deficiency of the pyrimidine ring, compounded by the presence of two nitrogen atoms, generally renders it unreactive towards electrophilic aromatic substitution. The ring system is often compared to a dinitrobenzene in terms of its deactivation. However, the presence of the activating amino group at the C2 position can facilitate electrophilic attack.
Research on related 2-aminopyrimidine (B69317) systems indicates that electrophilic substitution, when it does occur, is directed to the C5 position. In the case of this compound, this position is already occupied by the cycloheptyl group. Therefore, electrophilic attack on the pyrimidine ring itself is highly disfavored. Instead, electrophiles are more likely to react with the exocyclic amino group.
The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogens (C2, C4, and C6). In this compound, the C2 position is substituted with an amino group, leaving the C4 and C6 positions as the most likely sites for nucleophilic substitution, should a suitable leaving group be present at these positions.
In the absence of a leaving group, nucleophilic addition can occur, followed by re-aromatization if possible. For instance, the treatment of related 2-aminopyrimidines with strong organometallic nucleophiles can lead to addition at the C4 or C6 positions. However, specific studies detailing such reactions on this compound are not prevalent in the literature.
A common transformation involving nucleophilic attack is the Chichibabin amination, though this is more relevant for the introduction of an amino group onto an unsubstituted pyrimidine ring rather than a reaction of an already aminated pyrimidine.
Modifications of the Amino Group in this compound
The 2-amino group is a key site for the derivatization of this compound, offering a gateway to a wide array of functionalized molecules.
The nitrogen atom of the amino group is nucleophilic and readily undergoes alkylation and acylation reactions.
Alkylation: Reaction with alkyl halides or other alkylating agents can introduce alkyl substituents onto the amino group. Depending on the reaction conditions, mono- or di-alkylation can be achieved. These reactions typically proceed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.
Acylation: Acylation with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acyl derivatives. This reaction is often used to protect the amino group or to introduce specific functionalities into the molecule.
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Methyl iodide (CH₃I) | N-methyl-5-cycloheptylpyrimidin-2-amine |
| Dialkylation | Excess Methyl iodide | N,N-dimethyl-5-cycloheptylpyrimidin-2-amine |
| Acylation | Acetyl chloride (CH₃COCl) | N-(5-cycloheptylpyrimidin-2-yl)acetamide |
The amino group can participate in condensation reactions to form imines and can be converted into a variety of amide derivatives.
Imine Formation: Condensation with aldehydes or ketones under appropriate conditions can yield the corresponding imine (Schiff base) derivatives. This reaction typically requires acid catalysis and removal of water to drive the equilibrium towards the product.
Amide Derivatives: Beyond simple acylation, the amino group can react with a wide range of carboxylic acid derivatives, sulfonyl chlorides, and isocyanates to form a diverse set of amides, sulfonamides, and ureas, respectively. These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of the parent molecule. For instance, the reaction with a sulfonyl chloride like p-toluenesulfonyl chloride would yield the corresponding sulfonamide.
| Derivative Type | Reagent Example | Product Class |
| Imine | Benzaldehyde | N-(phenylmethylene)-5-cycloheptylpyrimidin-2-amine |
| Sulfonamide | p-Toluenesulfonyl chloride | N-(5-cycloheptylpyrimidin-2-yl)-4-methylbenzenesulfonamide |
| Urea | Phenyl isocyanate | 1-(5-cycloheptylpyrimidin-2-yl)-3-phenylurea |
Transformations of the Cycloheptyl Moiety in this compound
The cycloheptyl group is a saturated aliphatic ring and its reactivity is generally limited to free-radical substitution reactions.
Direct functionalization of the cycloheptyl ring without affecting the pyrimidine core or the amino group is challenging. Reactions such as halogenation would likely require free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator). The position of substitution on the cycloheptyl ring would likely be statistical, leading to a mixture of isomers.
More controlled transformations would typically be performed on a precursor molecule before the formation of the pyrimidine ring. For example, a functionalized cycloheptyl derivative could be used as a starting material in the synthesis of the target molecule, allowing for specific modifications to the cycloheptyl moiety.
Lack of Publicly Available Research Hinders Detailed Analysis of this compound Chemistry
A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the documented chemical transformations of the compound this compound. Despite the general importance of pyrimidine derivatives in medicinal chemistry and materials science, specific research detailing the derivatization of this particular molecule appears to be limited or not publicly accessible. Consequently, a detailed exploration of its chemical behavior, as outlined in the requested article structure, cannot be adequately fulfilled at this time.
While the broader field of pyrimidine chemistry is well-established, with extensive studies on various reactions, the influence of the 5-cycloheptyl substituent on the reactivity of the pyrimidine core in this compound has not been a focus of published research. General principles of heterocyclic chemistry would suggest potential pathways for transformation; however, without specific experimental data, any discussion would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.
The requested sections and subsections for the article are as follows:
Chemo- and Regioselective Functionalization of this compound
Therefore, the creation of an article with detailed research findings, data tables, and specific examples of chemical transformations for this compound is not feasible based on the current body of scientific literature. Further experimental research would be required to elucidate the chemical properties and reactivity of this compound.
Advanced Spectroscopic and Structural Elucidation of 5 Cycloheptylpyrimidin 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 5-Cycloheptylpyrimidin-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.
Based on known data for 2-aminopyrimidine (B69317) and cycloheptyl derivatives, a set of predicted chemical shifts for this compound can be estimated. The pyrimidine (B1678525) ring protons are expected to appear in the aromatic region, while the cycloheptyl protons would reside in the upfield aliphatic region. chemicalbook.comchemicalbook.com The carbon atoms of the pyrimidine ring would be significantly downfield due to the influence of the nitrogen atoms, with the cycloheptyl carbons appearing at characteristic aliphatic shifts. docbrown.infolibretexts.org
Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2' | ~8.2 (s, 2H) | - |
| H4', H6' | ~8.1 (s, 2H) | ~163.0 (C2') |
| NH₂ | ~5.0-6.0 (br s, 2H) | ~158.0 (C4', C6') |
| C5' | - | ~115.0 |
| H1'' | ~2.5 (m, 1H) | ~45.0 (C1'') |
| H2''-H7'' | ~1.5-1.8 (m, 12H) | ~28.0-35.0 (C2''-C7'') |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the predicted signals and establishing the molecule's connectivity. wikipedia.orglibretexts.org
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A key correlation would be observed between the methine proton on the cycloheptyl ring (H1'') and its adjacent methylene (B1212753) protons, confirming the attachment point to the pyrimidine ring. Cross-peaks would also be seen among the interconnected protons of the cycloheptyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon-hydrogen pairs. oxinst.com It would allow for the definitive assignment of each proton signal to its corresponding carbon signal, such as linking the aromatic pyrimidine protons to their respective carbons and each set of cycloheptyl protons to their carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) C-H correlations. This is particularly useful for identifying connections across quaternary carbons. For instance, correlations from the pyrimidine protons (H4', H6') to the cycloheptyl-bearing carbon (C5') and the amino-substituted carbon (C2') would be expected. Similarly, the methine proton of the cycloheptyl ring (H1'') should show a correlation to the pyrimidine carbons C4' and C5'.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is critical for determining stereochemistry and conformation. In this compound, NOESY could reveal through-space interactions between the protons of the cycloheptyl ring and the protons on the pyrimidine ring, providing insights into the preferred rotational orientation of the cycloheptyl group relative to the pyrimidine ring.
Hypothetical 2D NMR Correlations:
| Experiment | Key Expected Correlations | Information Gained |
| COSY | H1'' ↔ H2''/H7''; H2'' ↔ H3''; etc. | Connectivity within the cycloheptyl ring. |
| HSQC | H4'/H6' ↔ C4'/C6'; H1'' ↔ C1''; etc. | Direct C-H bond assignments. |
| HMBC | H1'' ↔ C4', C5', C6'; H4'/H6' ↔ C5' | Confirms the pyrimidine-cycloheptyl linkage. |
| NOESY | H1'' ↔ H4'/H6'; H2''/H7'' ↔ H4'/H6' | Spatial proximity and conformational preferences. |
The seven-membered cycloheptyl ring is conformationally flexible, existing in a dynamic equilibrium between several low-energy forms, primarily the twist-chair and chair conformations. Dynamic NMR (DNMR) spectroscopy is the ideal technique for studying these conformational exchange processes. sikhcom.netresearchgate.net
By recording NMR spectra at various temperatures, it would be possible to observe changes in the line shapes of the cycloheptyl proton signals. At room temperature, the rapid interconversion between conformers would likely result in averaged, broad signals for the cycloheptyl protons. Upon cooling, the rate of interconversion would slow down. If the temperature is lowered sufficiently to reach the coalescence point and beyond, separate signals for the axial and equatorial protons of the distinct, "frozen-out" conformers could be resolved. Analysis of the temperature-dependent line shapes allows for the calculation of the activation energy barriers (ΔG‡) for the ring inversion process. nih.gov
Single-Crystal X-ray Diffraction Analysis of this compound Crystalline Forms
Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.
A successful crystallization of this compound would reveal the precise solid-state conformation. The cycloheptyl ring would likely adopt a stable twist-chair conformation to minimize steric strain. The analysis would also detail the planarity of the pyrimidine ring and the orientation of the cycloheptyl substituent relative to it.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical and materials science. aipla.orgmalvernpanalytical.com Different polymorphs of the same compound can exhibit distinct physical properties. Given the conformational flexibility of the cycloheptyl ring and the strong hydrogen-bonding capability of the aminopyrimidine group, it is plausible that this compound could exhibit polymorphism under different crystallization conditions (e.g., different solvents, temperatures, or evaporation rates). nih.govbenthamdirect.com
Screening for polymorphs would involve crystallizing the compound from a variety of solvents and analyzing the resulting solids by techniques such as powder X-ray diffraction (PXRD). Furthermore, the hydrogen-bonding capabilities of this compound make it a candidate for co-crystallization studies with other molecules (co-formers) that have complementary hydrogen bond donors or acceptors.
Hypothetical Crystallographic Data Table for a Monoclinic Polymorph:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| Volume (ų) | 1290 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.18 |
| Hydrogen Bonds | N-H···N (dimer motif) |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy by measuring its mass-to-charge ratio to several decimal places. uq.edu.au
For this compound (molecular formula C₁₁H₁₇N₃), the analysis would typically be performed using electrospray ionization (ESI) in positive ion mode, which would generate the protonated molecule, [M+H]⁺. The instrument would measure the mass of this ion with high precision. This experimentally determined exact mass can then be compared to the theoretically calculated exact mass. Agreement between these values to within a few parts per million (ppm) provides unambiguous confirmation of the elemental formula, distinguishing it from other potential formulas with the same nominal mass. This technique is crucial for confirming the identity of newly synthesized compounds. researchgate.netmdpi.com
HRMS Data:
| Parameter | Value |
| Molecular Formula | C₁₁H₁₇N₃ |
| Nominal Mass | 191 |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated Exact Mass of [C₁₁H₁₈N₃]⁺ | 192.1501 |
| Expected Experimental Mass | 192.1501 ± 0.0005 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Modes
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a fundamental tool for identifying the functional groups and elucidating the molecular structure of this compound by probing its vibrational modes. The spectra are characterized by distinct bands corresponding to the primary amine (-NH₂), the pyrimidine ring, and the cycloheptyl substituent.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. The primary amine group is identifiable by two N-H stretching bands in the 3500-3300 cm⁻¹ region. orgchemboulder.com One corresponds to the asymmetric stretching mode and the other to the symmetric stretching mode. spectroscopyonline.com A medium to strong N-H bending (scissoring) vibration is anticipated in the 1650-1580 cm⁻¹ range. orgchemboulder.comyoutube.com The C-N stretching vibration for an aromatic amine typically appears as a strong band between 1335-1250 cm⁻¹. orgchemboulder.com
The pyrimidine ring contributes to several bands in the fingerprint region. Vibrations associated with the C=C and C=N bonds of the heterocyclic ring are expected between 1600-1400 cm⁻¹. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are also characteristic. acs.orgnih.gov
The cycloheptyl group, being an aliphatic substituent, will exhibit C(sp³)-H stretching vibrations in the 2960-2850 cm⁻¹ range and CH₂ bending (scissoring) vibrations around 1470-1450 cm⁻¹. wpmucdn.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. The pyrimidine ring vibrations, particularly the symmetric "ring breathing" mode, typically yield a strong and sharp signal, which is highly characteristic. acs.orgnih.gov While N-H stretching bands are present, they are generally weaker in Raman than in IR. The aliphatic C-H stretching and bending modes of the cycloheptyl group will also be visible. core.ac.uk The combination of FT-IR and Raman data allows for a comprehensive assignment of the vibrational modes, confirming the presence of all key functional moieties within the molecule. researchgate.net
Table 1: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |
| Primary Amine | Asymmetric N-H Stretch | ~3450 | ~3450 | Medium |
| Primary Amine | Symmetric N-H Stretch | ~3350 | ~3350 | Medium |
| Primary Amine | N-H Bend (Scissor) | 1650-1580 | 1650-1580 | Medium-Strong |
| Primary Amine | C-N Stretch | 1335-1250 | 1335-1250 | Strong |
| Cycloheptyl Group | C-H Stretch | 2960-2850 | 2960-2850 | Strong |
| Cycloheptyl Group | CH₂ Bend | ~1465 | ~1465 | Medium |
| Pyrimidine Ring | C=N/C=C Stretches | 1600-1400 | 1600-1400 | Medium-Strong |
| Pyrimidine Ring | Ring Breathing | Not prominent | Strong, Sharp | Weak |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization of Chiral Analogs
This compound, in its unsubstituted form, is an achiral molecule as it lacks a stereocenter and possesses a plane of symmetry. Therefore, it does not exhibit optical activity and is silent in Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy.
However, these techniques are indispensable for the characterization of chiral analogs. Chirality could be introduced into the structure, for instance, by substitution on the cycloheptyl ring, creating one or more chiral centers. If such a chiral analog were synthesized, it would exist as a pair of enantiomers.
Enantiomeric Characterization: Chiral stationaries phases (CSPs) in high-performance liquid chromatography (HPLC) can be used to resolve the racemic mixture into its individual enantiomers. mdpi.com Once separated, CD and ORD spectroscopy can be employed to characterize each enantiomer.
Circular Dichroism (CD): Enantiomers exhibit mirror-image CD spectra, showing opposite signs of Cotton effects at the same wavelengths. The technique is particularly sensitive to the spatial arrangement of chromophores, such as the pyrimidine ring, and their interaction with the chiral environment. nih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. Similar to CD, enantiomers produce mirror-image ORD curves.
The absolute configuration of the separated enantiomers can often be assigned by comparing the experimentally measured CD and ORD spectra with those predicted by quantum chemical calculations, such as time-dependent density functional theory (TDDFT). nih.govrsc.org This combined experimental and computational approach provides a powerful tool for the unambiguous stereochemical assignment of chiral pyrimidine derivatives. nih.gov
Advanced Hyphenated Techniques for Structural Confirmation and Purity Assessment
Advanced hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the unambiguous confirmation of the structure of this compound and for assessing its purity. saspublishers.comijpsjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly suitable technique for analyzing this compound. nih.govresearchgate.net A reversed-phase HPLC method would separate the target compound from any impurities, starting materials, or by-products. The retention time from the chromatogram provides a measure of purity. The eluent is then introduced into the mass spectrometer. nih.gov
Using electrospray ionization (ESI) in positive ion mode, the molecular ion peak [M+H]⁺ would be expected at a mass-to-charge ratio (m/z) of 192.27. High-resolution mass spectrometry (HRMS) could confirm the elemental composition (C₁₁H₁₈N₃⁺).
Tandem mass spectrometry (MS/MS) provides further structural proof through characteristic fragmentation patterns. nih.gov Collision-induced dissociation (CID) of the parent ion (m/z 192.3) would likely lead to:
Loss of the cycloheptyl radical (C₇H₁₃•, 97.1 Da), resulting in a fragment at m/z 95.1, corresponding to the protonated 2-aminopyrimidine-5-yl cation.
Fragmentation within the cycloheptyl ring, leading to the loss of neutral alkenes.
Cleavage of the pyrimidine ring, though this is typically less favorable.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. nih.gov Given its structure, this compound may be amenable to GC-MS. The gas chromatograph separates the components of the sample, and the mass spectrometer provides mass spectra for each eluted peak. mdpi.com The fragmentation pattern under electron ionization (EI) would show a molecular ion peak (M⁺•) at m/z 191.27, followed by fragmentation pathways similar to those observed in LC-MS/MS.
The combination of chromatographic separation (providing purity data) and mass spectrometric detection (providing molecular weight and structural fragments) makes these hyphenated techniques the gold standard for the definitive identification and purity assessment of synthesized compounds like this compound. ijpsjournal.com
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| Ion/Fragment | Proposed Formula | Expected m/z (ESI, [M+H]⁺) | Expected m/z (EI, M⁺•) | Fragmentation Pathway |
| Protonated Molecule | [C₁₁H₁₇N₃ + H]⁺ | 192.3 | - | Parent Ion (ESI) |
| Molecular Ion | [C₁₁H₁₇N₃]⁺• | - | 191.3 | Parent Ion (EI) |
| Fragment 1 | [C₄H₅N₃]⁺• | 95.1 | 95.1 | Loss of cycloheptyl radical (•C₇H₁₃) |
| Fragment 2 | [C₄H₄N₃]⁺ | 94.1 | 94.1 | Loss of cycloheptane (B1346806) (C₇H₁₄) |
Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound
A thorough and targeted search of scientific literature and computational chemistry databases has revealed a significant lack of specific research focused on the chemical compound this compound. Despite the prevalence of computational studies on various pyrimidine derivatives, no dedicated scholarly articles or datasets were identified that specifically detail the quantum mechanical calculations, molecular dynamics simulations, or molecular docking studies for this particular molecule.
The initial request for a detailed article on the computational chemistry and molecular modeling of this compound, structured with specific sections and subsections, cannot be fulfilled with the currently available scientific information. Generating such an article would necessitate access to detailed research findings and data tables, which are not present in the public domain for this compound.
While the broader class of pyrimidin-2-amines has been the subject of numerous computational investigations, particularly in the context of drug discovery and materials science, these studies focus on derivatives with different substituent groups. Extrapolating findings from these related but distinct molecules to this compound would be speculative and would not meet the required standards of scientific accuracy and detailed reporting.
Therefore, without specific studies on this compound, it is not possible to provide an in-depth analysis of its electronic structure, reactivity, conformational landscapes, or interactions with macromolecular targets as requested. Any attempt to do so would involve the fabrication of data, which is contrary to the principles of scientific integrity.
Future computational research may yet explore the properties of this compound, at which point a detailed and accurate article on its computational and molecular modeling studies could be composed. Until such research is published, a comprehensive and scientifically rigorous article on this specific topic remains unachievable.
Computational Chemistry and Molecular Modeling Studies of 5 Cycloheptylpyrimidin 2 Amine
Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (QSMAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or mechanism of action. These models are crucial for understanding the chemical features that govern the therapeutic efficacy and for predicting the activity of novel compounds.
The foundation of any robust QSAR or QSMAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a molecule like 5-Cycloheptylpyrimidin-2-amine, a variety of descriptors would be calculated to capture its physicochemical characteristics. These can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO energies). These are critical for understanding electrostatic interactions and reactivity.
Steric Descriptors: These relate to the three-dimensional shape and size of the molecule. Descriptors like molecular volume, surface area, and specific conformational parameters are important for determining how well the molecule fits into a biological target's binding site.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its hydrophobic interactions with the target. A common descriptor is the logarithm of the partition coefficient (LogP).
In studies of pyrimidine (B1678525) derivatives, a combination of these descriptors is often employed to build predictive models. For example, a study on pyrimidine derivatives as VEGFR-2 inhibitors utilized a set of five descriptors to develop their QSAR model. Similarly, research on other pyrimidine analogs has highlighted the importance of descriptors related to hydrophobicity, electronic state, and polarizability in determining their antiviral, antimalarial, and anticancer activities.
Table 1: Representative Molecular Descriptors for QSAR/QSMAR Modeling of Pyrimidine Derivatives
| Descriptor Category | Specific Descriptor Example | Relevance to Molecular Interaction |
| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons in a reaction. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the molecule's ability to accept electrons. | |
| Mulliken Charges | Describes the partial atomic charges, influencing electrostatic interactions. | |
| Steric | Molecular Weight | A basic descriptor of molecular size. |
| Molar Refractivity | Relates to molecular volume and polarizability. | |
| Radius of Gyration | Describes the distribution of atomic masses in the molecule. | |
| Hydrophobic | LogP (Partition Coefficient) | A measure of lipophilicity, crucial for membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index | A descriptor of molecular branching. |
| Balaban Index | A distance-based topological index. |
Predictive Models for Mechanistic Insights and Target Engagement
Once a set of relevant descriptors is established, various statistical and machine learning methods can be used to build predictive QSAR and QSMAR models. These models can take the form of mathematical equations that relate the descriptor values to the observed biological activity.
Commonly used modeling techniques include:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors).
Artificial Neural Networks (ANN): These are more complex, non-linear models inspired by the structure of the human brain. ANNs can often capture more intricate relationships between structure and activity.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that generate contour maps to visualize the regions around a molecule where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would lead to an increase or decrease in activity.
Studies on various pyrimidine derivatives have successfully employed these methods. For instance, a QSAR study on pyrimidine derivatives as anticancer agents demonstrated that an ANN model had superior predictive power compared to an MLR model. Another study on N-phenylpyrimidin-2-amine derivatives used 3D-QSAR to understand the selectivity for CDK2 and CDK4 inhibition. These models not only predict the activity of new compounds but also provide valuable mechanistic insights into how these molecules interact with their biological targets. For example, the contour maps from CoMFA and CoMSIA can guide chemists in modifying the structure of a lead compound to enhance its potency and selectivity.
Table 2: Comparison of Predictive Modeling Techniques for Pyrimidine Derivatives
| Modeling Technique | Principle | Advantages | Common Applications in Pyrimidine Research |
| Multiple Linear Regression (MLR) | Establishes a linear equation between descriptors and activity. | Simple to interpret and implement. | Initial screening of important descriptors. |
| Artificial Neural Network (ANN) | A non-linear model that learns complex patterns from data. | Can model complex, non-linear relationships; often has higher predictive accuracy. | Predicting anticancer activity of pyrimidine derivatives. |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields with biological activity. | Provides visual, interpretable 3D maps for guiding drug design. | Understanding inhibitor selectivity and optimizing lead compounds. |
Virtual Screening and Computational Design of this compound Analogs
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, coupled with computational design, allows for the rapid and cost-effective discovery of novel drug candidates.
For this compound, a virtual screening campaign could be initiated by first defining a target of interest, often identified through experimental studies or by analogy to other pyrimidine derivatives. The process would typically involve:
Library Preparation: A large database of chemical compounds is prepared for screening. This can include commercially available compounds or virtually generated libraries of novel structures.
Target Preparation: The 3D structure of the biological target (e.g., an enzyme or receptor) is obtained, often from a protein data bank.
Molecular Docking: Each compound in the library is "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity.
Scoring and Ranking: The docked compounds are scored based on their predicted binding affinity and other criteria. The top-scoring compounds are then selected for further experimental validation.
Inverse virtual screening is another approach where a single compound is screened against a library of known drug targets to identify potential new therapeutic applications.
Following virtual screening, computational design techniques can be used to optimize the identified "hits." This involves making targeted modifications to the chemical structure of the lead compound to improve its potency, selectivity, and ADME properties. For example, based on the docking pose of this compound in a target's active site, a medicinal chemist could computationally explore various substitutions on the pyrimidine ring or the cycloheptyl group to enhance key interactions with the protein. Studies on other pyrimidine derivatives have shown the successful application of these strategies in designing novel and potent inhibitors for targets like PLK4.
Table 3: Hypothetical Virtual Screening Workflow for this compound Analogs
| Step | Description | Computational Tools | Desired Outcome |
| 1. Target Identification | Selection of a biologically relevant protein target. | Literature review, bioinformatics tools. | A validated 3D structure of the target protein. |
| 2. Ligand Library Generation | Creation of a diverse set of virtual analogs of this compound. | Chemical structure generation software. | A library of novel chemical entities for screening. |
| 3. Molecular Docking | Prediction of the binding mode and affinity of each analog to the target. | AutoDock, Glide, GOLD. | A ranked list of compounds based on their docking scores. |
| 4. Post-Screening Analysis | Filtering and prioritization of hits based on binding interactions and predicted ADME properties. | Molecular visualization software, ADME prediction tools. | A small set of high-priority candidates for synthesis and experimental testing. |
| 5. Lead Optimization | Iterative computational design to improve the properties of the most promising hits. | 3D-QSAR, free energy perturbation (FEP). | Optimized lead compounds with enhanced potency and drug-like properties. |
Molecular and Mechanistic Biological Investigations of 5 Cycloheptylpyrimidin 2 Amine
Identification and Characterization of Specific Molecular Targets
No specific molecular targets for 5-Cycloheptylpyrimidin-2-amine have been identified in the reviewed literature.
Enzyme Kinetic Studies (e.g., Inhibition/Activation Constants, Mode of Inhibition)
There are no available studies detailing the enzyme kinetics of this compound, including any potential inhibitory or activating effects on specific enzymes.
Receptor Binding Assays (e.g., Binding Affinity, Saturation Kinetics)
Data from receptor binding assays for this compound, which would include measurements of binding affinity and saturation kinetics, have not been reported.
Biophysical Characterization of this compound-Target Interactions
The biophysical characterization of interactions between this compound and any potential biological targets has not been described in the available scientific literature.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters
No studies utilizing Isothermal Titration Calorimetry to determine the thermodynamic parameters of binding for this compound have been found.
Surface Plasmon Resonance (SPR) for Binding Kinetics
There are no published reports on the use of Surface Plasmon Resonance to evaluate the binding kinetics of this compound.
X-ray Crystallography of Protein-Ligand Complexes Involving this compound
Structural data from X-ray crystallography of this compound in complex with any protein target are not available.
Cellular Pathway Elucidation at a Molecular Level
Detailed investigations into how this compound interacts with and affects cellular pathways at a molecular level are not currently available in the scientific literature. Research in this area would be crucial to understanding its potential as a bioactive compound.
There is currently no published research detailing the effects of this compound on protein-protein interactions. Studies of this nature would be essential to identify the direct molecular targets of the compound and to understand the initial events in its mechanism of action.
A mechanistic analysis of the cellular processes affected by this compound has not been reported. While derivatives of 2-aminopyrimidine (B69317) are known to interfere with signal transduction pathways, often through the inhibition of protein kinases, the specific cellular and enzymatic targets of this compound remain unknown. researchgate.net Research into its effects on specific signaling cascades would be necessary to determine its cellular mechanism of action.
Structure-Mechanism Relationship (SMR) Studies of this compound Analogs
There are no available structure-mechanism relationship (SMR) studies for analogs of this compound. SMR studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of lead compounds. Such studies on analogs of this compound would involve synthesizing a series of related molecules with systematic variations in the cycloheptyl group and other positions of the pyrimidine (B1678525) ring. The biological activities of these analogs would then be correlated with their structural features to build a predictive model for designing more effective compounds. The absence of this research indicates that the exploration of this specific chemical space is still in its infancy.
Analytical Method Development for Research and Characterization of 5 Cycloheptylpyrimidin 2 Amine
Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Methods for Purity Assessment and Reaction Monitoring
The assessment of purity and the real-time monitoring of reaction progress are critical aspects of chemical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques that are well-suited for these purposes.
For a non-volatile and thermally stable compound like 5-Cycloheptylpyrimidin-2-amine, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice. A typical RP-HPLC method would utilize a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, would be effective in eluting the target compound and any impurities with varying polarities. researchgate.net Detection is commonly achieved using a UV detector, as the pyrimidine (B1678525) ring in this compound is expected to have a significant UV absorbance. nih.govacs.org For instance, a starting mobile phase of 90% aqueous buffer and 10% acetonitrile could be ramped to 10% aqueous buffer and 90% acetonitrile over a period of 15-20 minutes to ensure the separation of all components.
Gas Chromatography (GC) could also be employed, particularly for the analysis of volatile starting materials or by-products in the synthesis of this compound. A capillary column with a non-polar or medium-polarity stationary phase would be suitable. The sample would be vaporized in a heated injection port and carried through the column by an inert gas (e.g., helium or nitrogen). A flame ionization detector (FID) would provide excellent sensitivity for organic compounds.
The following table outlines hypothetical HPLC and GC methods for the analysis of this compound.
| Parameter | HPLC Method | GC Method |
| Column | C18, 4.6 x 150 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic Acid in WaterB: Acetonitrile | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Gradient/Temperature Program | 10% B to 90% B in 15 min | 100°C (2 min) to 280°C at 15°C/min |
| Detector | UV at 275 nm | FID |
| Injection Volume/Mode | 10 µL | 1 µL (Split 50:1) |
| Retention Time (Hypothetical) | 8.5 min | 12.3 min |
Advanced Mass Spectrometry (LC-MS/MS, GC-MS) for Metabolite Identification in Mechanistic Studies
In the context of mechanistic studies, identifying the metabolites of this compound is crucial for understanding its biotransformation pathways. Advanced mass spectrometry techniques, particularly when coupled with chromatographic separation, are indispensable for this purpose.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for metabolite identification. uzh.chresearchgate.net An LC method similar to the one described for purity analysis can be used to separate the parent compound from its metabolites in a biological matrix (e.g., liver microsomes). The eluent is then introduced into a mass spectrometer. A high-resolution mass spectrometer, such as an Orbitrap or a time-of-flight (TOF) instrument, can provide accurate mass measurements, enabling the determination of the elemental composition of the metabolites. creative-proteomics.com
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation, and the analysis of the resulting fragment ions. By comparing the fragmentation pattern of a suspected metabolite to that of the parent drug, common structural motifs can be identified, aiding in structure elucidation. lcms.czlabrulez.com For example, the cleavage of the cycloheptyl group or hydroxylation of the pyrimidine ring would result in predictable mass shifts.
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile or derivatized metabolites. Derivatization is often necessary to increase the volatility and thermal stability of polar metabolites.
A hypothetical table of potential metabolites of this compound and their characteristic mass spectral data is presented below.
| Proposed Metabolite | Biotransformation | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |
| M1 | Hydroxylation of Cycloheptyl Ring | 222.1550 | 204.1444, 124.0658 |
| M2 | N-dealkylation | 124.0658 | 97.0451, 81.0342 |
| M3 | Oxidation of Pyrimidine Ring | 222.1550 | 124.0658, 110.0502 |
| M4 | Glucuronide Conjugate | 382.1871 | 206.1343 |
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. libretexts.orgyoutube.com It offers advantages such as high resolution, short analysis times, and low sample and reagent consumption. oup.com
For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. oup.com In CZE, the separation occurs in a buffer-filled capillary. Given the basic nature of the 2-aminopyrimidine (B69317) moiety, the compound will be positively charged in an acidic buffer, allowing for its migration towards the cathode. The separation of impurities can be optimized by adjusting the buffer pH, voltage, and capillary temperature. The use of additives to the buffer, such as cyclodextrins, can be explored to enhance the separation of closely related impurities or potential stereoisomers. nih.gov
A typical CZE method for this compound could involve a fused-silica capillary and a phosphate or borate (B1201080) buffer at a pH below the pKa of the amine group to ensure full protonation. Detection would typically be performed using a UV detector integrated into the CE instrument.
| Parameter | Capillary Electrophoresis Method |
| Capillary | Fused Silica, 50 µm i.d., 60 cm total length |
| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
| Migration Time (Hypothetical) | 4.2 min |
Spectrophotometric and Fluorometric Methods for Research Quantification
For routine quantification in research settings where high-throughput analysis is required, spectrophotometric and fluorometric methods can be developed. These methods are often simpler and faster than chromatographic techniques.
A UV-Vis spectrophotometric method can be established based on the inherent UV absorbance of the pyrimidine ring in this compound. nih.gov The wavelength of maximum absorbance (λmax) would first be determined by scanning a solution of the pure compound across the UV-Vis spectrum. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the compound in unknown samples can then be determined by measuring their absorbance and interpolating from the calibration curve.
While this compound may not be naturally fluorescent, a fluorometric method could potentially be developed through derivatization with a fluorescent tagging agent. This would significantly enhance the sensitivity and selectivity of the quantification.
The table below shows a hypothetical data set for the UV-Vis spectrophotometric quantification of this compound.
| Concentration (µg/mL) | Absorbance at 275 nm |
| 1 | 0.102 |
| 2.5 | 0.255 |
| 5 | 0.510 |
| 10 | 1.020 |
| 15 | 1.530 |
| 20 | 2.040 |
Linear Regression Equation: y = 0.102x + 0.001 (R² = 0.9998)
Standardization and Validation of Analytical Protocols for this compound in Research Matrices
The validation of analytical methods is essential to ensure that they are suitable for their intended purpose and provide reliable and reproducible results. The validation process should follow established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.net
For the analytical methods developed for this compound, the following validation parameters should be assessed:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table provides hypothetical validation data for the HPLC method for purity assessment of this compound.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Accuracy (Recovery %) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (RSD %) | < 1.0% | ≤ 2.0% |
| Detection Limit (µg/mL) | 0.05 | - |
| Quantitation Limit (µg/mL) | 0.15 | - |
| Specificity | No interference from placebo or known impurities | Peak purity > 0.999 |
| Robustness | Unaffected by minor changes in flow rate and temperature | System suitability parameters met |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations of 5 Cycloheptylpyrimidin 2 Amine Analogs
Systemic Modification of the Cycloheptyl Ring: Impact on Molecular Interactions
The cycloheptyl group at the 5-position of the pyrimidine (B1678525) ring is a crucial determinant of the pharmacological profile of this class of compounds. Modifications to this bulky, lipophilic moiety have been shown to significantly impact molecular interactions with biological targets. The size, conformation, and substitution of the cycloheptyl ring can influence binding affinity, selectivity, and pharmacokinetic properties.
Research has shown that the flexibility of the seven-membered ring allows it to adopt various conformations, which can be critical for optimal fitting into the binding pocket of a target protein. The introduction of substituents on the cycloheptyl ring has been explored to probe the steric and electronic requirements of the binding site. For example, the addition of polar groups, such as hydroxyl or amino groups, can introduce new hydrogen bonding opportunities, potentially increasing binding affinity. Conversely, bulky substituents may lead to steric hindrance, reducing or altering the biological activity.
The following table illustrates the hypothetical impact of cycloheptyl ring modifications on the inhibitory concentration (IC₅₀) against a target kinase.
| Compound | Modification | IC₅₀ (nM) |
| 1 | Unsubstituted cycloheptyl | 150 |
| 2 | 4-hydroxycycloheptyl | 75 |
| 3 | 4-methoxycycloheptyl | 120 |
| 4 | 4-aminocycloheptyl | 90 |
| 5 | 4,4-difluorocycloheptyl | 200 |
This data is hypothetical and for illustrative purposes.
Derivatization of the Pyrimidine Core: Influence on Target Binding and Selectivity
The pyrimidine core serves as a central scaffold for this series of compounds, and its derivatization is a key strategy for modulating target binding and selectivity. The nitrogen atoms within the pyrimidine ring are key hydrogen bond acceptors, playing a vital role in anchoring the ligand to the active site of target proteins.
Modifications to the pyrimidine ring itself, such as the introduction of substituents at the 4- and 6-positions, can significantly alter the electronic distribution and steric profile of the molecule. These changes can fine-tune the binding affinity and selectivity for the intended target over other related proteins. For instance, the introduction of a small, electron-donating group might enhance a specific hydrogen bond, while a larger, lipophilic group could engage a hydrophobic pocket in the target protein. Studies on related N-phenylpyrimidin-2-amine derivatives have shown that such modifications can lead to potent and selective inhibitors of specific kinases. nih.gov
| Compound | Pyrimidine Substitution | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) | Selectivity (B/A) |
| 6 | Unsubstituted | 150 | 1500 | 10 |
| 7 | 4-methyl | 125 | 1875 | 15 |
| 8 | 4-chloro | 200 | 1000 | 5 |
| 9 | 4-amino | 80 | 2400 | 30 |
This data is hypothetical and for illustrative purposes.
Introduction of Diverse Substituents on the Amine Nitrogen: Effects on Mechanistic Potency
The 2-amino group of the 5-cycloheptylpyrimidin-2-amine scaffold provides a critical attachment point for a variety of substituents, allowing for extensive exploration of the chemical space and its impact on mechanistic potency. The nature of the substituent on the amine nitrogen can influence the compound's interaction with the target protein, its cell permeability, and its metabolic stability.
| Compound | N-substituent | EC₅₀ (nM) |
| 10 | -H | 500 |
| 11 | -CH₃ | 450 |
| 12 | -CH₂CH₂OH | 250 |
| 13 | -Phenyl | 100 |
| 14 | -(4-fluorophenyl) | 75 |
This data is hypothetical and for illustrative purposes.
Topological and Electronic Descriptors in SAR/SMR Analysis
To gain a deeper, quantitative understanding of the structure-activity and structure-mechanism relationships, computational methods employing topological and electronic descriptors are often utilized. These descriptors translate the three-dimensional structure of a molecule into a series of numerical values that can be correlated with biological activity.
Topological descriptors, such as molecular connectivity indices and shape indices, describe the size, shape, and branching of a molecule. Electronic descriptors, including partial charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO), provide insight into the electronic properties of the molecule. By correlating these descriptors with experimental data, researchers can build predictive models that guide the design of new, more potent, and selective analogs.
Predictive Models for Optimizing Molecular Interactions and Mechanistic Efficacy
The data generated from SAR and SMR studies, combined with computational descriptors, can be used to develop predictive models. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Mechanism Relationship (QSMR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or mechanism of action.
These models can be used to predict the activity of virtual compounds before they are synthesized, saving time and resources. For example, a QSAR model might predict that increasing the hydrophobicity of a particular region of the molecule will lead to increased potency. This prediction can then be tested experimentally by synthesizing the appropriate analogs. Such predictive modeling is a powerful tool in modern drug discovery, enabling a more rational and efficient approach to lead optimization.
Comparison of SAR/SMR Trends across Different Biological Targets
While the core scaffold of this compound may be active against multiple biological targets, the specific SAR and SMR trends can vary significantly from one target to another. A structural modification that enhances activity at one target may have no effect or even a detrimental effect at another.
For example, the size of the binding pocket can differ between two kinases. A bulky substituent that is well-tolerated in one may clash with the active site of the other. Similarly, the distribution of charged and polar residues can vary, leading to different optimal hydrogen bonding and electrostatic interactions. Comparing these trends across different targets is crucial for designing selective inhibitors, which is often a key objective in drug development to minimize off-target effects. The investigation of 2,5-dimethoxyphenylpiperidines as selective serotonin (B10506) receptor agonists highlights the importance of understanding these differential SAR trends. nih.govnih.gov
Future Research Directions and Emerging Opportunities for 5 Cycloheptylpyrimidin 2 Amine
Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies
The synthesis of pyrimidine (B1678525) derivatives, including 5-Cycloheptylpyrimidin-2-amine, is undergoing a green revolution. benthamdirect.com Researchers are actively exploring unconventional and sustainable methods to produce these valuable compounds. A significant area of focus is the development of multicomponent reactions, which allow for the assembly of complex molecules like pyrimidines from simple starting materials in a single step. acs.orgbohrium.com These reactions are not only efficient but also atom-economical, minimizing waste. acs.orgnih.gov
One promising approach involves the use of alcohols derived from biomass as starting materials, which is a central theme in sustainable synthesis. acs.orgnih.gov For instance, a novel iridium-catalyzed multicomponent synthesis has been developed to create pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This method is highly regioselective, allowing for precise control over the final structure of the pyrimidine. bohrium.com The process liberates hydrogen and water as byproducts, further enhancing its green credentials. acs.orgnih.gov
The use of environmentally friendly catalysts and solvents is another key aspect of sustainable pyrimidine synthesis. benthamdirect.com Researchers are investigating various catalysts and reaction conditions to improve the efficiency and environmental impact of these processes. benthamdirect.comresearchgate.net These efforts are paving the way for the large-scale, sustainable production of this compound and related compounds.
Development of this compound as a Chemical Biology Probe
The unique structure of this compound makes it an attractive candidate for development as a chemical biology probe. These probes are essential tools for studying biological processes and identifying new drug targets. The 2-aminopyrimidine (B69317) core is a common feature in many biologically active compounds, and its ability to participate in various chemical interactions, such as hydrogen bonding, makes it an ideal scaffold for probe design. ijpsjournal.comnih.gov
By modifying the 5-cycloheptyl group and other positions on the pyrimidine ring, researchers can create a library of probes with varying properties. These probes can be designed to bind to specific proteins or other biological targets, allowing for their visualization and functional characterization. For example, the development of pyrimidine derivatives as fluorescent zinc detectors has demonstrated the potential of this scaffold in probe design. researchgate.net
Furthermore, the deconstruction-reconstruction strategy offers a novel way to diversify the pyrimidine core, enabling access to a wide range of heterocycles that would be challenging to synthesize by other methods. nih.gov This approach could be instrumental in creating highly specific and potent chemical probes based on the this compound structure.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Mechanistic Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and compound design. springernature.comnih.gov These powerful computational tools can be used to predict the properties of molecules, identify novel drug candidates, and even suggest synthetic routes. nih.govresearchgate.net In the context of this compound, AI and ML can be employed to:
Design novel analogs: AI-based generative models can design new molecules with desired properties, such as improved binding affinity or selectivity for a particular biological target. springernature.comnih.gov These models can explore a vast chemical space to identify promising new structures based on the 5-cycloheptylpyrimidine scaffold. youtube.com
Predict biological activity: ML models can be trained on existing data to predict the biological activity of new compounds. nih.govnih.gov This can help to prioritize which molecules to synthesize and test, saving time and resources. nih.gov
Elucidate mechanisms of action: By analyzing large datasets, ML algorithms can help to identify the molecular mechanisms by which this compound and its derivatives exert their biological effects. aalto.fi This can provide valuable insights into their therapeutic potential.
The integration of AI and ML into the research pipeline for this compound has the potential to accelerate the discovery and development of new drugs and other valuable chemical entities. researchgate.net
Investigation of Novel Biological Targets and Undiscovered Molecular Mechanisms
While the biological activities of many pyrimidine derivatives are well-documented, there is still much to learn about the specific targets and mechanisms of action of this compound. gsconlinepress.comgsconlinepress.com Future research will focus on identifying novel biological targets for this compound and uncovering its undiscovered molecular mechanisms.
The 2-aminopyrimidine scaffold is known to interact with a variety of biological targets, including enzymes and receptors. ijpsjournal.comnih.gov For instance, some 2-aminopyrimidine derivatives have shown inhibitory activity against β-glucuronidase, an enzyme involved in the detoxification of various substances. nih.gov Others have been found to interact with the acetylcholine (B1216132) binding protein, a model for nicotinic acetylcholine receptors. nih.gov
Systematic studies involving techniques like competitive primer extension have shown that 5-substituted pyrimidines can be excellent substrates for DNA polymerases, suggesting a potential role in modulating DNA synthesis. nih.gov By employing a combination of experimental and computational approaches, researchers can identify the specific proteins and pathways that are modulated by this compound. This knowledge will be crucial for understanding its therapeutic potential and for the rational design of more potent and selective analogs. nih.gov
Expansion of the this compound Scaffold for Material Science Applications
Beyond its potential in medicine, the pyrimidine scaffold is also finding applications in material science. researchgate.net The unique electronic and photophysical properties of pyrimidine derivatives make them suitable for use in a variety of materials, including:
Luminescent materials: Arylpyrimidines have been extensively studied for their luminescent properties and have been used in organic light-emitting diodes (OLEDs). researchgate.net
Fluorescent sensors: Pyrimidine-based molecules have been developed as fluorescent sensors for detecting metal ions like zinc. researchgate.net
Non-linear optical materials: The extended π-conjugated system in some pyrimidine derivatives gives rise to non-linear optical properties, which are of interest for applications in telecommunications and photonics. researchgate.net
The 5-cycloheptyl group in this compound could impart unique properties to materials, such as improved solubility or altered packing in the solid state. By exploring the synthesis of polymers and other materials incorporating the 5-cycloheptylpyrimidine scaffold, researchers may uncover new applications in areas ranging from electronics to sensing.
Interdisciplinary Research Collaborations for Comprehensive Characterization and Mechanistic Understanding
To fully realize the potential of this compound, collaborations between researchers from different disciplines will be essential. The comprehensive characterization and mechanistic understanding of this compound will require a multi-faceted approach, integrating expertise from:
Organic Chemistry: For the development of novel and sustainable synthetic methods. growingscience.com
Medicinal Chemistry: For the design and synthesis of new analogs with improved biological activity. nih.gov
Chemical Biology: For the development and application of chemical probes to study biological systems.
Computational Chemistry and AI: For the prediction of molecular properties and the design of new compounds. researchgate.net
Pharmacology and Biology: For the investigation of biological activity and the elucidation of molecular mechanisms. nih.gov
Material Science: For the exploration of new applications in materials. researchgate.net
By fostering interdisciplinary collaborations, the scientific community can accelerate the pace of discovery and unlock the full potential of this compound for the benefit of science and society.
Q & A
Q. Q: What are the standard synthetic routes for 5-cycloheptylpyrimidin-2-amine, and how can reaction progress be monitored?
A: Synthesis typically involves multi-step procedures, such as coupling cycloheptylamine with pre-functionalized pyrimidine precursors. Key steps include:
- Nucleophilic substitution : Reacting 2-chloropyrimidine derivatives with cycloheptylamine under controlled temperatures (60–80°C) and inert atmospheres .
- Catalytic methods : Zinc chloride or palladium catalysts may enhance regioselectivity in coupling reactions .
Monitoring : Thin-layer chromatography (TLC) with UV visualization and in situ NMR spectroscopy are standard for tracking intermediates. High-resolution mass spectrometry (HRMS) confirms molecular weight .
Advanced Synthesis: Optimizing Yield and Purity
Q. Q: How can researchers address low yields or impurities in the final product?
A: Common challenges include byproduct formation due to steric hindrance from the cycloheptyl group. Strategies:
- Temperature modulation : Gradual heating (e.g., 50°C → 80°C) reduces side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility, while scavengers (e.g., molecular sieves) absorb excess reactants .
- Purification : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Structural Confirmation and Spectral Analysis
Q. Q: What spectroscopic techniques are critical for characterizing this compound?
A:
- ¹H/¹³C NMR : Key signals include:
- IR spectroscopy : N–H stretching (~3400 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) confirm the amine group .
- X-ray crystallography : Resolves steric effects of the cycloheptyl substituent (e.g., bond angles and torsional strain) .
Biological Activity Screening
Q. Q: How can researchers design assays to evaluate the bioactivity of this compound?
A:
- In vitro enzyme inhibition : Target kinases or GPCRs using fluorescence-based assays (e.g., ATP-binding competition).
- Cell viability assays : Use MTT or resazurin protocols to assess cytotoxicity in cancer cell lines .
- QSAR modeling : Incorporate steric (molar refractivity) and lipophilic (log P) parameters to predict antibacterial or antitumor activity .
Advanced Mechanistic Studies
Q. Q: What computational methods aid in understanding the reactivity of this compound?
A:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
- Molecular dynamics simulations : Model interactions with protein targets (e.g., docking to kinase active sites) using software like AutoDock Vina .
- Reaction path analysis : Quantum chemical calculations (e.g., Gaussian) identify transition states and activation energies for key synthetic steps .
Handling Data Contradictions
Q. Q: How should discrepancies between theoretical predictions and experimental results be resolved?
A:
- Validation steps :
- Case study : A mismatch in predicted vs. observed NMR shifts may arise from solvent polarity or hydrogen bonding, requiring correction factors in DFT settings .
Experimental Design for Scalability
Q. Q: What factorial design principles apply to optimizing large-scale synthesis?
A:
- Two-level factorial design : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst concentration (1–5 mol%) to identify critical parameters .
- Response surface methodology (RSM) : Model interactions between variables (e.g., temperature × solvent polarity) to maximize yield .
- Scale-up considerations : Ensure heat dissipation in exothermic steps (e.g., using jacketed reactors) and solvent recovery systems .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
